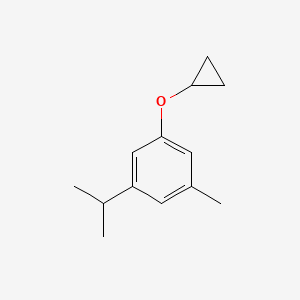
1-Cyclopropoxy-3-isopropyl-5-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-3-isopropyl-5-methylbenzene is an organic compound with the molecular formula C13H18O It is a derivative of benzene, featuring a cyclopropoxy group, an isopropyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-isopropyl-5-methylbenzene typically involves multiple steps, starting from benzene derivatives. One common approach is the Friedel-Crafts alkylation, where benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting isopropylbenzene can then undergo further functionalization to introduce the cyclopropoxy and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the desired transformations. The process may also involve purification steps such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-3-isopropyl-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium to reduce any double bonds or functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds (e.g., nitric acid)
Major Products:
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Reduced forms with fewer double bonds or functional groups
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1-Cyclopropoxy-3-isopropyl-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropoxy-3-isopropyl-5-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
1-Isopropyl-3-methylbenzene: Similar structure but lacks the cyclopropoxy group.
1-Cyclopropoxy-3-methylbenzene: Similar structure but lacks the isopropyl group.
1-Cyclopropoxy-3-isopropylbenzene: Similar structure but lacks the methyl group.
Uniqueness: 1-Cyclopropoxy-3-isopropyl-5-methylbenzene is unique due to the presence of all three substituents (cyclopropoxy, isopropyl, and methyl) on the benzene ring. This combination of groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-9(2)11-6-10(3)7-13(8-11)14-12-4-5-12/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
SOPOGMKJOVYYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CC2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















